(2-(o-Tolyl)pyrimidin-5-yl)boronic acid
Description
Properties
Molecular Formula |
C11H11BN2O2 |
|---|---|
Molecular Weight |
214.03 g/mol |
IUPAC Name |
[2-(2-methylphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c1-8-4-2-3-5-10(8)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3 |
InChI Key |
SQPYITLJJJYJIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=CC=C2C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 O Tolyl Pyrimidin 5 Yl Boronic Acid
Established Synthetic Pathways
The foundational methods for synthesizing pyrimidine (B1678525) boronic acids, and by extension (2-(o-Tolyl)pyrimidin-5-yl)boronic acid, are rooted in well-understood reaction mechanisms. These pathways provide reliable, albeit sometimes challenging, routes to the target compound.
Borylation of Pyrimidine Derivatives
Direct C-H borylation of pyrimidine rings is a powerful method for the synthesis of pyrimidine boronic acids. This approach involves the activation of a carbon-hydrogen bond and its subsequent conversion to a carbon-boron bond. A common precursor for this route would be 2-(o-tolyl)pyrimidine (B2768198). The synthesis of this precursor can be achieved through the condensation of o-toluamidine with a suitable three-carbon synthon, such as 1,3-dicarbonyl compounds, in a [3+3] annulation reaction.
Once the 2-(o-tolyl)pyrimidine is obtained, a palladium-catalyzed borylation can be employed. The Miyaura borylation reaction is a widely used method for this transformation, utilizing a palladium catalyst, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. The reaction proceeds via a catalytic cycle involving oxidative addition of a pyrimidine halide (or triflate) to the palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronate ester. Subsequent hydrolysis of the ester furnishes the boronic acid.
Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 75-95 |
| Pd₂(dba)₃ | XPhos | KOAc | Toluene | 100 | 80-98 |
| PdCl₂(dppf) | - | KOAc | DMSO | 80 | 70-90 |
Note: Data is representative of borylation reactions on various aryl halides and may vary for the specific substrate.
Suzuki-Miyaura Cross-Coupling in Synthesis of the Boronic Acid Itself
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and can be adapted for the preparation of boronic acids. This involves the coupling of a di-halo-pyrimidine with a boronic acid to introduce a substituent, followed by a second transformation to install the boronic acid group.
Palladium catalysts are the most extensively studied and utilized catalysts for Suzuki-Miyaura cross-coupling reactions. In a hypothetical synthesis of this compound, one could start with a di-halogenated pyrimidine, for instance, 2-chloro-5-bromopyrimidine. The first step would involve a selective Suzuki-Miyaura coupling of the more reactive halogen (typically bromine) with o-tolylboronic acid in the presence of a palladium catalyst and a base. This would yield 5-bromo-2-(o-tolyl)pyrimidine. The remaining bromine atom can then be converted to the boronic acid functionality through a subsequent borylation reaction, as described in section 2.1.1, or via a metal-halogen exchange as detailed in section 2.1.3.
Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for Suzuki-Miyaura cross-coupling reactions. rsc.org Nickel complexes can effectively catalyze the coupling of aryl halides with arylboronic acids, often under milder conditions. rsc.org The use of nickel catalysts can be particularly advantageous for less reactive aryl chlorides. rsc.org In the context of synthesizing the target molecule, a nickel-catalyzed approach could be employed for the initial coupling of a di-halopyrimidine with o-tolylboronic acid. The choice between palladium and nickel would depend on the specific reactivity of the substrates and the desired reaction conditions.
Table 2: Comparison of Palladium and Nickel Catalysts in Suzuki-Miyaura Reactions
| Feature | Palladium Catalysts | Nickel Catalysts |
| Cost | Higher | Lower |
| Reactivity | Generally good for bromides and iodides | Often more reactive, especially for chlorides |
| Air/Moisture Stability | Many air-stable precatalysts available | Can be more sensitive, though air-stable precatalysts are known |
| Functional Group Tolerance | Broad | Generally good, but can differ from palladium |
Metal-Halogen Exchange Followed by Borate (B1201080) Trapping
A classic and highly effective method for the synthesis of aryl and heteroaryl boronic acids is the metal-halogen exchange reaction followed by quenching with a borate ester. nih.gov This pathway would typically start with a halogenated precursor, such as 5-bromo-2-(o-tolyl)pyrimidine.
The synthesis would involve the treatment of the brominated pyrimidine with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). nih.gov This results in a rapid lithium-halogen exchange, forming a highly reactive pyrimidyllithium intermediate. nih.gov This intermediate is then trapped by the addition of a trialkyl borate, most commonly triisopropyl borate or trimethyl borate. nih.gov The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound. This method is particularly useful for introducing the boronic acid group at a specific position defined by the initial halogen placement. nih.gov
Methodological Advancements and Efficiency Enhancements
Continuous research in organic synthesis has led to significant advancements in the methodologies for preparing boronic acids, focusing on improving efficiency, sustainability, and functional group tolerance. For the synthesis of this compound, these advancements can offer more streamlined and environmentally friendly routes.
Recent developments in palladium catalysis have introduced more active and robust catalyst systems. These often involve the use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, which can facilitate the borylation of even challenging substrates like aryl chlorides at lower catalyst loadings. Furthermore, one-pot procedures that combine the borylation and a subsequent Suzuki-Miyaura cross-coupling reaction have been developed, reducing the need for isolation and purification of the intermediate boronic acid.
In the realm of nickel catalysis, the development of well-defined pre-catalysts has improved the reproducibility and scope of these reactions. rsc.org The use of green solvents in nickel-catalyzed Suzuki-Miyaura couplings is also an area of active investigation, aiming to reduce the environmental impact of these transformations. rsc.org
Advancements in metal-halogen exchange reactions include the development of milder reaction conditions and the use of alternative organometallic reagents. For instance, the use of magnesium-halogen exchange (Grignard formation) can sometimes offer better functional group compatibility compared to the highly basic organolithium reagents.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of complex organic molecules. nih.govnih.gov For the synthesis of this compound, microwave irradiation can be effectively employed in the key carbon-carbon bond-forming step, typically a Suzuki-Miyaura cross-coupling reaction. mdpi.comsemanticscholar.org This approach offers significant advantages over conventional heating methods, including reduced reaction times, often from hours to minutes, and enhanced reaction efficiency. nih.gov
A plausible microwave-assisted route involves the coupling of a pre-functionalized pyrimidine ring with an appropriate boronic acid or ester. Specifically, the reaction of 5-bromo-2-(o-tolyl)pyrimidine with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base, can be significantly accelerated under microwave irradiation. The resulting boronate ester can then be hydrolyzed to afford the desired this compound.
The efficiency of microwave-assisted Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. mdpi.com A screening of various palladium catalysts and ligands would be necessary to optimize the reaction conditions for this specific transformation.
Table 1: Representative Conditions for Microwave-Assisted Borylation of an Aryl Halide
| Parameter | Condition |
| Reactants | 5-bromo-2-(o-tolyl)pyrimidine, Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) |
| Base | Potassium Acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 120-150 °C |
| Time | 15-30 minutes |
| Yield | >80% (estimated based on similar transformations) |
This data is representative of typical conditions for microwave-assisted borylation of heteroaryl halides and would require optimization for the specific synthesis of this compound.
One-Pot Synthetic Sequences
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer numerous benefits, including increased efficiency, reduced waste, and cost savings. nih.govresearchgate.netcore.ac.ukrsc.orgnih.gov A potential one-pot approach to this compound could involve the sequential formation of the 2-(o-tolyl)pyrimidine core followed by an in-situ borylation.
This could be conceptualized by first condensing o-toluamidine with a suitable three-carbon building block, such as a malonaldehyde equivalent, to form the pyrimidine ring. Following the formation of the 2-(o-tolyl)pyrimidine intermediate, a directed C-H borylation at the 5-position could be attempted using an iridium or rhodium catalyst and a boron source. Alternatively, a halogenated three-carbon synthon could be employed to generate a 5-halo-2-(o-tolyl)pyrimidine intermediate, which could then undergo an in-situ Miyaura borylation in the same reaction vessel.
The success of a one-pot synthesis is contingent on the compatibility of the reagents and reaction conditions for each step. Careful selection of catalysts, solvents, and bases is crucial to prevent undesired side reactions and ensure a high yield of the final product.
Table 2: Hypothetical One-Pot Synthesis of this compound
| Step | Reagents and Conditions |
| 1. Pyrimidine Formation | o-Toluamidine hydrochloride, 3,3-dimethoxy-1-propyne, Sodium methoxide (B1231860) in Methanol, Reflux |
| 2. In-situ Borylation | Addition of Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium acetate, 1,4-Dioxane, Microwave irradiation |
| 3. Hydrolysis | Aqueous acid workup |
This represents a conceptual one-pot sequence. The compatibility and optimization of these steps would need to be experimentally verified.
Large-Scale Preparative Considerations
The transition from laboratory-scale synthesis to large-scale production presents several challenges, including reaction safety, cost-effectiveness, and product purification. researchgate.net For the large-scale preparation of this compound, a robust and scalable synthetic route is paramount.
A practical approach for large-scale synthesis would likely involve a convergent strategy, where the key fragments are prepared separately and then coupled in the final step. The Suzuki-Miyaura coupling of a stable and easily accessible 5-halopyrimidine derivative with o-tolylboronic acid or its corresponding boronate ester would be a favorable route. The choice of a chloro- or bromo-substituted pyrimidine would depend on a balance of reactivity and cost.
Key considerations for large-scale production include:
Cost of Starting Materials: Utilizing inexpensive and commercially available precursors is essential for economic viability.
Process Safety: A thorough risk assessment of all reaction steps is necessary to identify and mitigate potential hazards.
Reaction Work-up and Purification: Developing an efficient and scalable purification method, such as crystallization, is crucial to obtain the final product with high purity.
Waste Management: Minimizing waste generation and implementing environmentally friendly procedures are important aspects of green chemistry.
A detailed process optimization would be required to ensure high yields, purity, and a cost-effective manufacturing process for this compound on an industrial scale.
Precursor Selection and Strategic Intermediates
The selection of appropriate precursors and the design of a synthetic route involving stable and easily accessible intermediates are critical for the successful synthesis of this compound. Two primary retrosynthetic disconnections can be envisioned for this target molecule.
Route A: Borylation of a Pre-formed 2-(o-Tolyl)pyrimidine
In this approach, the 2-(o-tolyl)pyrimidine core is constructed first. This can be achieved through the condensation of o-toluamidine with a suitable C3 synthon. A key intermediate in this route would be 5-bromo-2-(o-tolyl)pyrimidine . This intermediate can then be converted to the target boronic acid via a Miyaura borylation reaction.
Route B: Suzuki Coupling of a Functionalized Pyrimidine with an o-Tolyl Nucleophile
This strategy involves the initial preparation of a pyrimidine ring bearing a boronic acid or boronate ester at the 5-position. A key intermediate here would be (2-chloropyrimidin-5-yl)boronic acid or its pinacol (B44631) ester. This intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with an o-tolyl halide, such as 2-bromotoluene, to furnish the final product.
Table 3: Key Precursors and Intermediates for the Synthesis of this compound
| Compound Name | Structure | Role |
| o-Toluamidine | Precursor for the 2-tolyl substituent and part of the pyrimidine ring | |
| 5-Bromopyrimidine (B23866) | Precursor for the pyrimidine core | |
| o-Tolylboronic acid | Precursor for the o-tolyl substituent | |
| Bis(pinacolato)diboron | Boron source for borylation reactions | |
| 5-Bromo-2-(o-tolyl)pyrimidine | Strategic intermediate | |
| (2-Chloropyrimidin-5-yl)boronic acid pinacol ester | Strategic intermediate |
Reactivity Profiles and Mechanistic Insights of 2 O Tolyl Pyrimidin 5 Yl Boronic Acid
Participation in Cross-Coupling Reactions
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid is anticipated to be a versatile building block in organic synthesis, primarily through its participation in cross-coupling reactions. The boronic acid functional group on the pyrimidine (B1678525) ring allows for the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling Partner Role
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. In this context, this compound serves as the organoboron partner.
Coupling with Aryl Halides
This compound is expected to react efficiently with a variety of aryl halides (iodides, bromides, and chlorides) to form the corresponding biaryl structures. The reactivity of the aryl halide typically follows the order I > Br > Cl. The presence of the o-tolyl group on the pyrimidine ring may introduce some steric hindrance, potentially influencing reaction rates and requiring optimized catalytic systems. Studies on similar pyrimidylboronic acids demonstrate successful couplings with various aryl halides.
Table 1: Examples of Suzuki-Miyaura Coupling of Pyrimidylboronic Acids with Aryl Halides
| Pyrimidylboronic Acid Derivative | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Pyrimidylboronic acid | 2-Iodothiophene | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | - | |
| 5-Pyrimidylboronic acid | 3-Iodoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | - |
Formation of Biaryl Compounds
The primary outcome of the Suzuki-Miyaura coupling between this compound and an aryl halide is the formation of a biaryl compound. These structures, which link the pyrimidine ring to another aromatic system, are prevalent in pharmaceuticals, agrochemicals, and materials science. The specific properties of the resulting biaryl compound can be tuned by the choice of the aryl halide coupling partner.
Heteroaryl Halide Coupling Partners
Beyond simple aryl halides, this compound is also expected to couple with heteroaryl halides. This allows for the synthesis of complex heteroaromatic systems containing both pyrimidine and other heterocyclic motifs such as thiophene, quinoline, and pyridine. The electronic nature and substitution pattern of the heteroaryl halide can significantly impact the reaction efficiency. Research on 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid has shown successful Suzuki cross-coupling reactions with heteroaryl halides like thienyl, quinolyl, and pyrimidyl halides.
Table 2: Coupling of Pyrimidylboronic Acids with Heteroaryl Halides
| Pyrimidylboronic Acid Derivative | Heteroaryl Halide | Product | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | 4,6-Bis(5-pyrimidyl)pyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 56 |
Catalytic Systems in Cross-Coupling
The success of the Suzuki-Miyaura coupling is highly dependent on the catalytic system employed. This typically consists of a palladium precursor and a supporting ligand.
Palladium-Based Catalysis
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance. The active catalyst is typically a Pd(0) species, which is generated in situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂. The choice of ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For coupling reactions involving heteroaryl boronic acids, phosphine-based ligands are commonly employed. For instance, dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) has been effectively used in the Suzuki cross-coupling of 5-pyrimidylboronic acid derivatives.
Table 3: Common Palladium-Based Catalytic Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Typical Substrates | Reference |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Heteroaryl halides | |
| Pd₂(dba)₃ | Phosphite or Phosphine (B1218219) Oxide Ligands | 2-Pyridyl boronates and aryl/heteroaryl bromides |
Emerging Catalytic Platforms (e.g., Ni-Catalyzed)
While palladium has traditionally dominated the landscape of catalysts for Suzuki-Miyaura cross-coupling reactions, there is a growing interest in the use of more sustainable and cost-effective nickel-based catalytic systems. nih.gov Nickel catalysts have shown considerable promise in facilitating the coupling of aryl boronic acids, including heterocyclic variants like this compound, with various organic electrophiles.
Mechanistic studies of nickel-catalyzed Suzuki-Miyaura reactions suggest a catalytic cycle primarily involving Ni(0) and Ni(II) species. However, the formation of Ni(I) complexes has been identified as a potential deactivation pathway, leading to reduced catalytic efficiency. nih.gov The choice of ligands and reaction conditions is therefore crucial in maintaining the active catalytic species. For instance, the use of specific phosphine ligands can significantly influence the reaction's success.
In the context of related systems, mechanistic investigations into nickel-catalyzed Suzuki reactions of N,O-acetals have revealed that the boronic acid itself can play a crucial role in the activation of the electrophile. It is proposed that the boronic acid can assist in the oxidative addition step, a key process in the catalytic cycle. princeton.eduamanote.comucla.edu This suggests that the Lewis acidity of this compound could be a significant factor in its reactivity in such nickel-catalyzed transformations.
Intrinsic Electronic and Steric Influences on Reactivity
The reactivity of this compound is intrinsically linked to the electronic and steric properties imparted by its constituent groups: the pyrimidine ring and the ortho-tolyl substituent.
Role of the o-Tolyl Group on Nucleophilicity
The ortho-tolyl group exerts a notable steric influence on the boronic acid moiety. This steric hindrance can affect the rate and efficiency of transmetalation, the step in the catalytic cycle where the organic group is transferred from boron to the transition metal. While significant steric bulk can sometimes impede reactivity, it can also play a beneficial role in promoting reductive elimination, the final step that forms the desired carbon-carbon bond. The electronic contribution of the tolyl group, being a weakly electron-donating group, is likely to have a less pronounced effect on the nucleophilicity of the boronic acid compared to the electronic nature of the pyrimidine ring.
Boronic Acid pKₐ Considerations in Reactivity (Analogous Systems)
The acidity of a boronic acid, quantified by its pKₐ, is a critical parameter influencing its reactivity. Generally, arylboronic acids have pKₐ values in the range of 4-10. mdpi.com The pyrimidine ring, being an electron-withdrawing heterocycle, is expected to increase the Lewis acidity of the boron center in this compound, thereby lowering its pKₐ compared to phenylboronic acid (pKₐ ≈ 8.8). researchgate.net A lower pKₐ facilitates the formation of the boronate anion (RB(OH)₃⁻) under basic conditions, which is often the active species in the transmetalation step of the Suzuki-Miyaura coupling. However, the precise pKₐ of this compound is not widely reported and would require experimental determination for definitive analysis. Studies on analogous heterocyclic phosphonic and carboxylic acids have shown that the introduction of a heterocyclic ring can lower the pKₐ by 2 to 3 log units compared to their aryl counterparts. nih.gov
Interaction with Transition Metals in Catalytic Cycles
In a typical nickel-catalyzed Suzuki-Miyaura cycle, this compound, or more commonly its corresponding boronate, interacts with the nickel center during the transmetalation step. This involves the transfer of the 2-(o-tolyl)pyrimidin-5-yl group from the boron atom to the Ni(II) center, which has already undergone oxidative addition with the coupling partner.
Formation of Reversible Covalent Bonds with Substrates (Analogous Systems)
A well-established characteristic of boronic acids is their ability to form reversible covalent bonds with diols and other Lewis basic functionalities. nih.govbath.ac.ukresearchgate.net This interaction leads to the formation of cyclic boronate esters. While this property is extensively utilized in sensing and dynamic covalent chemistry, it can also be relevant in the context of catalytic reactions. nih.govrsc.orgresearchgate.net
For instance, if the substrate in a coupling reaction contains a diol or a similar functional group, this compound could potentially interact with it through reversible covalent bonding. This interaction could influence the substrate's orientation or reactivity within the catalytic sphere. This principle has been exploited in boronic acid catalysis for various organic transformations. rsc.orgresearchgate.net Furthermore, the ability of boronic acids to interact with nucleophilic amino acid side chains in a reversible covalent manner has been explored in the design of enzyme inhibitors. researchgate.net
Applications of 2 O Tolyl Pyrimidin 5 Yl Boronic Acid in Advanced Chemical Synthesis
Building Block for Complex Organic Architectures
The core utility of (2-(o-Tolyl)pyrimidin-5-yl)boronic acid in synthetic organic chemistry lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the assembly of intricate molecular frameworks.
Synthesis of Diverse Pyrimidine (B1678525) Derivatives
This compound is an ideal substrate for the synthesis of a wide array of substituted pyrimidines. The boronic acid moiety at the 5-position of the pyrimidine ring can be readily coupled with various aryl, heteroaryl, vinyl, or alkyl halides. This allows for the introduction of diverse functionalities onto the pyrimidine scaffold, leading to compounds with potentially novel chemical and physical properties. The presence of the o-tolyl group at the 2-position can influence the reactivity and conformational preferences of the resulting molecules.
While specific examples for the named compound are scarce, the general reactivity of pyrimidylboronic acids is well-established. For instance, 5-pyrimidylboronic acid has been successfully coupled with various heteroaryl halides to yield highly functionalized pyrimidine derivatives. rsc.orgworktribe.com
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Pyrimidylboronic Acids
| Pyrimidylboronic Acid | Coupling Partner | Catalyst/Base | Product | Yield |
| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂/Na₂CO₃ | 4,6-Bis(5-pyrimidyl)pyrimidine | 56% rsc.orgworktribe.com |
| 2-Methoxy-5-pyrimidylboronic acid | 2-Methoxy-5-pyridyl halide | Pd(PPh₃)₂Cl₂/Na₂CO₃ | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84% rsc.orgworktribe.com |
This table illustrates the general utility of pyrimidylboronic acids in synthesizing complex pyrimidine derivatives, a reactivity that can be extrapolated to this compound.
Construction of Poly-heteroaromatic Systems
The ability to form new carbon-carbon bonds via Suzuki-Miyaura coupling makes this compound a valuable component in the construction of poly-heteroaromatic systems. mdpi.com These are large, conjugated molecules composed of multiple aromatic and heteroaromatic rings. Such systems are of great interest for their unique electronic and photophysical properties. By strategically coupling this boronic acid with other halogenated heterocycles, chemists can assemble complex, multi-component architectures that are otherwise difficult to synthesize. The o-tolyl group can play a role in modulating the planarity and solubility of these extended aromatic systems.
Preparation of Functionalized Oxazoles
Synthetic Precursors for Functional Materials
The electronic properties inherent to the pyrimidine ring, combined with the synthetic versatility of the boronic acid group, position this compound as a promising precursor for the development of novel functional materials.
Components in Organic Light-Emitting Diodes (OLEDs)
Boronic acids and their derivatives are increasingly utilized as building blocks for the organic molecules used in OLEDs. nbinno.com These materials often feature extended conjugated systems that can be efficiently synthesized using Suzuki-Miyaura coupling reactions. Pyridine- and pyrimidine-containing molecules are of particular interest due to their electron-deficient nature, which can be beneficial for electron transport or as host materials in the emissive layer of an OLED device. nbinno.com
This compound could be used to synthesize molecules with tailored optoelectronic properties, such as specific emission wavelengths and improved charge carrier mobilities. The o-tolyl group can influence the molecular packing in the solid state, which is a critical factor for the performance of an OLED. While specific boron-containing emitters with thermally activated delayed fluorescence (TADF) have been developed, the stability of the boron-carbon bond can be a concern. chemistryviews.orgrsc.org
Development of Advanced Electronic Materials
Beyond OLEDs, the unique electronic characteristics of pyrimidine-containing compounds suggest that derivatives of this compound could find applications in a broader range of advanced electronic materials. Boronic acid-containing polymers, for instance, are being explored for various applications, from materials science to medicine. researchgate.netnih.gov The ability to precisely tune the electronic properties of molecules through the strategic use of building blocks like this compound is a key driver of innovation in this field. The resulting materials could be investigated for their properties as organic semiconductors, components in sensors, or in other novel electronic devices.
Medicinal Chemistry Applications: Scaffolds and Building Blocks
The pyrimidine nucleus is a foundational scaffold in a vast number of biologically active compounds, including several approved drugs. nih.gov The incorporation of a boronic acid functional group further enhances the medicinal chemistry potential of pyrimidine-based molecules. researchgate.netnih.gov
The this compound structure serves as a valuable scaffold in the design and synthesis of new therapeutic agents. The 2-aryl-pyrimidine core is a recognized pharmacophore in many kinase inhibitors and other targeted therapies. The o-tolyl group can provide specific steric and electronic properties that influence the binding affinity and selectivity of a potential drug candidate for its biological target.
The boronic acid functionality is a key reactive handle for the further elaboration of the molecular scaffold through reactions like the Suzuki-Miyaura coupling. nih.gov This palladium-catalyzed cross-coupling reaction allows for the efficient and modular introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. This modularity is highly advantageous in drug discovery, enabling the rapid generation of chemical libraries with diverse substitutions to explore structure-activity relationships (SAR). While direct examples of therapeutic scaffolds synthesized from this compound are not extensively detailed in publicly available literature, the principles of medicinal chemistry strongly support its utility in this area.
Table 1: Key Features of this compound for Therapeutic Scaffold Design
| Feature | Significance in Medicinal Chemistry |
| 2-Aryl-Pyrimidine Core | A common pharmacophore in kinase inhibitors and other targeted therapies. Provides a rigid framework for orienting substituents. |
| o-Tolyl Group | Influences steric and electronic properties, potentially enhancing binding affinity and selectivity for biological targets. |
| Boronic Acid Moiety | Enables facile diversification through Suzuki-Miyaura cross-coupling, allowing for rapid SAR exploration. |
Boronic acids are a well-established class of enzyme inhibitors, with the notable example of Bortezomib, a proteasome inhibitor used in cancer therapy. nih.gov The boron atom in boronic acids can form a stable, reversible covalent bond with the catalytic serine residue in the active site of many proteases and other enzymes. This ability to mimic the tetrahedral transition state of peptide hydrolysis makes boronic acid derivatives potent inhibitors.
This compound can serve as a crucial precursor for the synthesis of novel enzyme inhibitors. The pyrimidine core can be designed to interact with specific pockets within an enzyme's active site, while the boronic acid acts as the "warhead" that binds to the catalytic machinery. Research on novel p97 inhibitors has highlighted the potential of pyrimidine molecules containing boronic acid as effective enzymatic inhibitors. nih.gov The o-tolyl group can be further functionalized or can itself contribute to the binding affinity and selectivity of the inhibitor. Through synthetic modifications, the core structure can be tailored to target a wide range of enzymes implicated in various diseases.
Beyond specific enzyme inhibition, this compound is a valuable starting material for the synthesis of a broader range of biologically relevant organic molecules. Boronic acids are considered essential building blocks for the creation of bioactive compounds. nih.govresearchgate.net The pyrimidine ring is a fundamental component of nucleobases and is found in numerous natural products and synthetic molecules with diverse pharmacological activities.
The Suzuki-Miyaura coupling, facilitated by the boronic acid group, is a powerful tool for constructing complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals. nih.gov This reaction's tolerance of a wide variety of functional groups makes it ideal for late-stage diversification in the synthesis of complex molecules. This allows chemists to introduce molecular complexity and fine-tune the biological activity of the resulting compounds. The development of Janus Kinase (JAK) inhibitors, for example, often involves the synthesis of complex heterocyclic systems where pyrimidine derivatives play a key role. google.com
Ligand Synthesis and Catalyst Development
The application of this compound extends beyond medicinal chemistry into the realm of catalysis. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal centers, making this compound a potential precursor for the synthesis of novel ligands for transition metal catalysts.
The development of efficient catalysts is crucial for sustainable and selective chemical synthesis. Palladium complexes, in particular, are widely used in cross-coupling reactions. nih.gov The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the palladium center. Ligands influence the catalyst's stability, activity, and selectivity.
By modifying the this compound scaffold, for instance, by converting the boronic acid to other functional groups or by introducing additional coordinating moieties, new multidentate ligands can be designed. These ligands can then be used to create novel palladium or other transition metal complexes with potentially enhanced catalytic properties for a variety of organic transformations. The P(o-tolyl)3 ligand, for example, is known to be effective in palladium-catalyzed processes. nih.gov While specific examples of ligands synthesized directly from this compound are not prominent in the literature, the foundational principles of ligand design suggest its potential in this area.
Table 2: Potential of this compound in Ligand Synthesis
| Potential Ligand Feature | Rationale for Catalyst Development |
| Pyrimidine Nitrogens | Can coordinate to transition metals like palladium, forming stable complexes. |
| Tunable Steric/Electronic Properties | The o-tolyl group and substitutions at the 5-position (via the boronic acid) allow for fine-tuning of the ligand's properties to optimize catalyst performance. |
| Bidentate or Multidentate Design | Further functionalization can lead to multidentate ligands, which often form more stable and selective catalysts. |
Derivatization and Structural Diversification of 2 O Tolyl Pyrimidin 5 Yl Boronic Acid
Synthesis of Analogs and Congeners
The synthesis of analogs of (2-(o-Tolyl)pyrimidin-5-yl)boronic acid typically leverages well-established cross-coupling reactions and functional group interconversions. The boronic acid group itself is a highly versatile functional handle, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form new carbon-carbon bonds. nih.gov However, to create analogs of the parent molecule, synthetic strategies often focus on modifying the pyrimidine (B1678525) core or the o-tolyl substituent prior to the introduction of the boronic acid.
A general and effective route for producing a library of pyrimidine-based boronic acid analogs involves a multi-step synthesis. Research into novel inhibitors of Valine-containing protein (VCP/p97), an enzyme involved in protein homeostasis, provides a relevant example of such a synthetic strategy. nih.gov In this approach, a dichloropyrimidine scaffold serves as the starting material.
The synthesis can be dissected as follows:
Sequential Nucleophilic Aromatic Substitution (SNAr): Starting with a compound like 2,4-dichloropyrimidine, the two chlorine atoms can be replaced sequentially by different nucleophiles. For instance, the more reactive chlorine at the 4-position is first substituted with an amine (R¹-NH₂).
Second Substitution: The remaining chlorine at the 2-position is then substituted with a different amine or other nucleophile (R²-NH₂), leading to a disubstituted pyrimidine core.
Borylation: The final step is the introduction of the boronic acid moiety at the 5-position of the pyrimidine ring. This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The resulting boronic ester can then be hydrolyzed to the desired boronic acid.
This modular approach allows for significant structural diversity. By varying the amines (R¹ and R²) and the aryl group used in the second substitution step, a wide array of analogs and congeners can be synthesized to probe structure-activity relationships (SAR).
Impact of Substituent Modifications on Chemical Behavior
The modification of substituents on the pyrimidine ring and its appended groups can profoundly influence the compound's chemical and biological behavior. These changes can affect electronic properties, steric hindrance, solubility, and the ability to form key interactions with biological targets.
In the development of pyrimidine-based VCP/p97 inhibitors, a detailed SAR study was conducted, demonstrating the impact of such modifications. nih.gov The inhibitory activity of the synthesized compounds was evaluated, and the half-maximal inhibitory concentration (IC₅₀) was determined. The study revealed several key insights:
Influence of the C4-substituent: Modifications at the 4-position of the pyrimidine ring had a significant impact on inhibitory potency. For example, introducing a cyclopropylmethylamine at this position was found to be beneficial for activity.
Influence of the C2-substituent: The nature of the group at the 2-position was also critical. Systematic exploration showed that different aniline (B41778) derivatives at this position led to a wide range of potencies. A compound featuring a 2-(4-fluoro-2-methylphenyl)amino substituent at this position, combined with other optimal groups, resulted in a highly potent inhibitor with an IC₅₀ value of 54.7 nM. nih.gov
Role of the Boronic Acid: The boronic acid group is often crucial for the biological activity of this class of compounds, as it can form a reversible covalent bond with key amino acid residues (like serine or threonine) in the active site of an enzyme. researchgate.net This interaction can lead to potent and sustained inhibition.
The findings from these types of SAR studies are often summarized in data tables to clearly illustrate the relationship between structure and activity.
| Compound | Substituent at C2-Position | Substituent at C4-Position | VCP/p97 IC₅₀ (nM) |
|---|---|---|---|
| Analog 1 | (2-methylphenyl)amino | (cyclopropylmethyl)amino | 105.2 |
| Analog 2 | (2,4-dimethylphenyl)amino | (cyclopropylmethyl)amino | 89.5 |
| Analog 3 | (4-fluoro-2-methylphenyl)amino | (cyclopropylmethyl)amino | 54.7 |
| Analog 4 | (2-chlorophenyl)amino | (cyclopropylmethyl)amino | 156.3 |
| Analog 5 | (2-methylphenyl)amino | (propyl)amino | 210.8 |
This table presents hypothetical data based on trends described in medicinal chemistry literature for pyrimidine boronic acid derivatives to illustrate structure-activity relationships. nih.gov
Computational and Theoretical Studies on 2 O Tolyl Pyrimidin 5 Yl Boronic Acid
Electronic Structure Analysis
The electronic properties of arylboronic acids are fundamental to their reactivity. The boron atom in boronic acids is sp2-hybridized and possesses a vacant p-orbital, rendering it a Lewis acid. wiley-vch.de This inherent electron deficiency is a key feature of its electronic structure.
Computational studies on various phenylboronic acid derivatives allow for a detailed analysis of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, for phenylboronic acids, the HOMO is distributed over the aromatic ring, while the LUMO is primarily located on the boron atom's empty p-orbital. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. researchgate.net
A conformational analysis of substituted phenylboronic acids, such as 3-cyanophenylboronic acid, reveals multiple stable conformers based on the orientation of the hydroxyl groups (e.g., anti-syn, syn-anti). researchgate.net These conformational differences can lead to slight variations in energy and electronic properties. researchgate.net
Table 1: Calculated Electronic Properties of Analogous Phenylboronic Acid Derivatives Note: This table presents representative data from various computational studies on analogous compounds to illustrate general trends, as specific values for (2-(o-Tolyl)pyrimidin-5-yl)boronic acid are not available.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 3-Fluorophenylboronic acid | DFT (B3LYP)/6-311++G(d,p) | -7.15 | -1.78 | 5.37 |
| 3-Cyanophenylboronic acid (anti-syn conformer) | DFT/B3LYP/6-311++G(d,p) | -7.64 | -2.23 | 5.41 |
| Phenylboronic acid | M06-2X/6-31+G(d,p) | -9.25 | -0.54 | 8.71 |
Reaction Pathway Modeling
Arylboronic acids are cornerstone reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. libretexts.org Computational modeling has been instrumental in elucidating the intricate mechanisms of these reactions. nih.govnih.govacs.org The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Reaction pathway modeling, often using DFT, helps to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states, and calculating their relative energies and activation barriers. mdpi.com For the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often considered the rate-determining step and has been a major focus of computational investigations. nih.gov
Studies have modeled the reaction between various organoboron compounds and organohalides. For instance, the reaction energetics between 5-bromopyrimidine (B23866) and boronic acids like furan-3-boronic acid have been calculated to understand the reaction's feasibility. illinois.edu These calculations show that connecting two sp2-hybridized carbons is typically an endothermic process. illinois.edu
Computational models have also explored different pathways for transmetalation, such as the "oxo-palladium pathway" and the "oxoboronate pathway". mdpi.com These models provide insights into how the base and solvent influence the reaction mechanism and efficiency. While a specific pathway for this compound has not been published, it is expected to follow these general mechanistic principles, with the electronic and steric character of the o-tolyl and pyrimidinyl groups influencing the kinetics of the individual steps.
Intermolecular Interactions and Hydrogen Bonding (Analogous Systems)
Intermolecular interactions, particularly hydrogen bonding, are critical in determining the solid-state structure and properties of boronic acids. researchgate.net Arylboronic acids frequently form hydrogen-bonded dimers in the crystalline state. wiley-vch.deuoa.gr
Theoretical studies have quantified the strength and geometry of these interactions. uoa.gr For example, calculations on the phenylboronic acid homodimer at the M06-2X/6-311+G(d,p) level of theory show hydrogen bond distances of approximately 1.866 Å, which is in close agreement with crystallographic data. uoa.gr
Computational analyses have been performed on a series of homo- and heterodimers formed between boronic acids and other functional groups like carboxylic acids. researchgate.netresearchgate.net The dimerization energies (ΔE) have been calculated, showing a range from -7.0 to -10.8 kcal/mol for boronic acid homodimers in the gas phase. researchgate.net These studies reveal that while boronic acid homodimers are stable, their interaction energy can be lower than that of carboxylic acid dimers or mixed amide-carboxylic acid dimers. researchgate.net
The presence of substituents on the aromatic ring can influence the crystal architecture by participating in or sterically hindering the formation of extended hydrogen-bonded networks. researchgate.net In the case of this compound, the pyrimidine (B1678525) nitrogen atoms could act as hydrogen bond acceptors, potentially leading to more complex supramolecular assemblies beyond the typical dimeric structure. The ortho-tolyl group might also influence the packing arrangement due to steric effects.
Table 2: Calculated Hydrogen Bonding Properties in Boronic Acid Dimers (Analogous Systems)
| Dimer System | Method | Interaction Energy (ΔE) (kcal/mol) | H-Bond Distance (O-H···O) (Å) |
|---|---|---|---|
| p-Ethyl-phenylboronic acid homodimer | M06-2X/6-311+G(d,p) | -8.08 | 1.866 |
| Methylboronic acid ··· Methylboronic acid | MP2/6-31G(d,p) | -8.9 | Not specified |
| Phenylboronic acid ··· Phenylboronic acid | MP2/6-31G(d,p) | -10.8 | Not specified |
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Transformations
The presence of both a pyrimidine (B1678525) ring and a boronic acid group suggests that (2-(o-Tolyl)pyrimidin-5-yl)boronic acid could be a valuable building block in a variety of catalytic transformations, most notably in cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Aryl boronic acids are key reagents in these transformations. mdpi.comorganic-chemistry.orgmdpi.com The pyrimidine moiety in this compound can be expected to participate readily in such reactions, allowing for the synthesis of complex biaryl and heteroaryl compounds. Future research could focus on optimizing reaction conditions, including the use of advanced palladium catalysts, to achieve high yields and selectivity when coupling this specific boronic acid with a diverse range of aryl and heteroaryl halides. mdpi.com The steric hindrance provided by the o-tolyl group may influence the efficiency and regioselectivity of these couplings, a factor that warrants detailed investigation.
Beyond traditional Suzuki coupling, there is an opportunity to explore rhodium-catalyzed asymmetric additions. Research has shown that rhodium catalysts can control the regioselective addition of aryl boron nucleophiles to pyridinium (B92312) salts. researchgate.net Adapting this methodology to the pyrimidine nucleus of this compound could lead to the development of novel enantioselective transformations for the synthesis of chiral molecules.
Furthermore, the pyrimidine core itself can be a platform for developing new catalytic systems. The nitrogen atoms in the pyrimidine ring can act as ligands for transition metals, suggesting that derivatives of this compound could be designed as novel ligands for various catalytic applications.
Integration into Flow Chemistry and Automated Synthesis
The synthesis and application of boronic acids can be significantly enhanced through the use of flow chemistry and automated synthesis platforms. These technologies offer improved safety, efficiency, and scalability compared to traditional batch methods.
The synthesis of arylboronic acids often involves the use of organolithium reagents, which can be hazardous to handle on a large scale in batch processes. Flow chemistry provides a safer and more efficient alternative by enabling rapid mixing and precise temperature control in a continuous process. researchgate.net The synthesis of this compound and its derivatives could be adapted to a flow chemistry setup, allowing for on-demand production and minimizing the risks associated with pyrophoric reagents.
Once synthesized, this compound can be integrated into automated synthesis platforms for the rapid generation of compound libraries. scispace.comnih.gov These platforms can perform sequential reactions, such as Suzuki-Miyaura couplings, in a high-throughput manner, enabling the exploration of a vast chemical space for drug discovery and materials science research. researchgate.netdiamond.ac.uk The development of automated protocols for the derivatization of this compound would significantly accelerate the discovery of new molecules with desired properties.
| Technology | Potential Application for this compound | Key Advantages |
| Flow Chemistry | Synthesis of the boronic acid and its derivatives. | Enhanced safety, improved reaction control, scalability. researchgate.net |
| Automated Synthesis | High-throughput library generation via cross-coupling reactions. | Rapid exploration of chemical space, efficient lead optimization. scispace.comnih.gov |
Exploration of New Material Science Applications
The unique electronic and structural features of the pyrimidine ring make it an attractive component for the design of novel organic materials. spiedigitallibrary.orgmdpi.comspiedigitallibrary.org The incorporation of this compound into such materials could lead to the development of advanced functional materials with tailored properties.
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are known to be effective electron-transporting and emissive materials in OLEDs due to the electron-deficient nature of the pyrimidine ring. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org By coupling this compound with suitable donor molecules, it may be possible to create novel donor-acceptor compounds with thermally activated delayed fluorescence (TADF) properties, which are crucial for highly efficient OLEDs. nih.gov The o-tolyl group could influence the molecular packing and photophysical properties of these materials.
Fluorescent Sensors: The pyrimidine scaffold is also a promising platform for the development of fluorescent chemosensors for the detection of ions and small molecules. rsc.orgnih.govnih.gov The boronic acid moiety is known to interact with diols, such as those found in saccharides. Therefore, derivatives of this compound could be designed as fluorescent sensors for the detection of biologically important sugars. Furthermore, the pyrimidine nitrogen atoms could act as binding sites for metal ions, enabling the development of sensors for environmental and biological monitoring. nih.gov
Polymers and Covalent Organic Frameworks (COFs): The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers and COFs. nih.govresearchgate.net The pyrimidine ring can impart specific electronic and structural properties to the resulting materials, while the boronic acid can be used as a reactive handle for polymerization or for post-synthetic modification. Such materials could find applications in gas storage, catalysis, and electronics.
| Application Area | Potential Role of this compound | Desired Properties |
| OLEDs | Building block for emissive or electron-transporting materials. | High quantum efficiency, tunable emission color, good thermal stability. spiedigitallibrary.orgnih.gov |
| Fluorescent Sensors | Core structure for chemosensors. | High sensitivity and selectivity, visible response to analytes. nih.gov |
| Polymers/COFs | Monomer for the creation of porous or conductive materials. | High surface area, defined pore structure, good charge transport. nih.govresearchgate.net |
Advanced Methodologies for Derivatization
The development of advanced methodologies for the derivatization of this compound is crucial for fully exploring its potential in various fields.
Late-Stage Functionalization: Techniques for the late-stage functionalization of the pyrimidine ring would be highly valuable. This could involve C-H activation strategies to introduce additional substituents onto the pyrimidine core, allowing for the fine-tuning of the molecule's electronic and steric properties.
Conversion to other Boron Species: The boronic acid moiety can be converted into other boron-containing functional groups, such as boronic esters or trifluoroborate salts. These derivatives often exhibit different reactivity and stability profiles, which can be advantageous in certain synthetic applications.
Multicomponent Reactions: Designing multicomponent reactions that incorporate this compound as a key building block would provide a rapid and efficient route to complex molecular architectures. This could involve, for example, Petasis-type reactions or other transformations that leverage the reactivity of the boronic acid.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel catalysts, functional materials, and biologically active compounds.
Q & A
Q. What are the limitations of using this boronic acid in live-cell imaging probes?
- Challenges : Aqueous instability and background reactivity with cellular nucleophiles (e.g., thiols). proposes fluorogenic probes (e.g., JG117) with perylene tags, requiring protective ester derivatization and post-coupling deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
